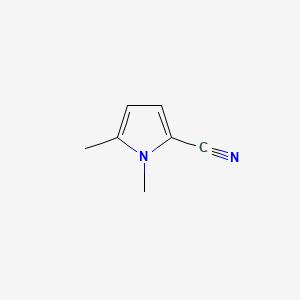

1,5-Dimethyl-1H-pyrrole-2-carbonitrile

Description

Properties

IUPAC Name |

1,5-dimethylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXOPQFEWDRGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204883 | |

| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-36-7 | |

| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylpyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylpyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, a valuable heterocyclic compound in medicinal chemistry and materials science. This document outlines plausible synthetic pathways, detailed experimental protocols, and relevant chemical data to support research and development efforts.

Compound Overview

This compound is a substituted pyrrole with the molecular formula C₇H₈N₂.[1][2] Its structure, featuring methyl groups at the 1 and 5 positions and a nitrile group at the 2-position, imparts unique chemical properties that make it a versatile building block in organic synthesis.[3] The presence of both the pyrrole ring and the cyano group allows for a variety of chemical transformations, rendering it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56341-36-7 | [1][2] |

| Molecular Formula | C₇H₈N₂ | [1][2] |

| Molecular Weight | 120.15 g/mol | [1] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 214.16 °C (estimated) | [1] |

| Appearance | Brown-gray crystalline powder | [1] |

| IUPAC Name | This compound | [2] |

Synthetic Pathways

The synthesis of this compound can be approached through two primary strategic routes:

-

Route A: Paal-Knorr Pyrrole Synthesis followed by Cyanation. This classic method involves the initial construction of the 1,5-dimethyl-1H-pyrrole ring system from a 1,4-dicarbonyl compound and a primary amine. Subsequent functionalization introduces the cyano group at the C2 position.

-

Route B: Direct Cyanation of 1,5-Dimethyl-1H-pyrrole. This approach begins with the commercially available or readily synthesized 1,5-dimethyl-1H-pyrrole, followed by the direct introduction of the nitrile functionality onto the pyrrole ring.

Below are detailed experimental protocols for these proposed synthetic routes, derived from established methodologies for similar pyrrole derivatives.

Experimental Protocols

Route A: Paal-Knorr Synthesis and Subsequent Cyanation

This two-step approach first builds the pyrrole core and then installs the nitrile group.

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrrole via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles from 1,4-diketones and primary amines.[3][4][5] In this case, 3-methyl-2,5-hexanedione would react with methylamine.

Table 2: Reagents and Materials for the Synthesis of 1,5-Dimethyl-1H-pyrrole

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-2,5-hexanedione | C₇H₁₂O₂ | 128.17 | 12.82 g | 0.10 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 8.54 mL | 0.11 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 5.7 mL | 0.10 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-methyl-2,5-hexanedione (12.82 g, 0.10 mol), toluene (100 mL), and acetic acid (5.7 mL, 0.10 mol).

-

Add a 40% aqueous solution of methylamine (8.54 mL, 0.11 mol) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,5-dimethyl-1H-pyrrole.

-

Purify the crude product by vacuum distillation.

Step 2: Cyanation of 1,5-Dimethyl-1H-pyrrole

The introduction of a cyano group at the C2 position of the pyrrole ring can be achieved using chlorosulfonyl isocyanate (CSI), which is a common reagent for the cyanation of electron-rich heterocycles.[4]

Table 3: Reagents and Materials for the Cyanation of 1,5-Dimethyl-1H-pyrrole

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,5-Dimethyl-1H-pyrrole | C₆H₉N | 95.15 | 9.52 g | 0.10 |

| Chlorosulfonyl isocyanate | CClNO₃S | 141.53 | 9.6 mL | 0.11 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15.5 mL | 0.20 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

Methodology:

-

In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,5-dimethyl-1H-pyrrole (9.52 g, 0.10 mol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add chlorosulfonyl isocyanate (9.6 mL, 0.11 mol) dissolved in anhydrous dichloromethane (50 mL) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Add N,N-dimethylformamide (15.5 mL, 0.20 mol) dropwise to the reaction mixture, still at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.

Route B: Direct Cyanation of 1,5-Dimethyl-1H-pyrrole

This route is more direct if the starting pyrrole is readily available. A modified Vilsmeier-Haack reaction can be employed for the cyanation.

Table 4: Reagents and Materials for the Vilsmeier-Haack Cyanation

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,5-Dimethyl-1H-pyrrole | C₆H₉N | 95.15 | 9.52 g | 0.10 |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 10.2 mL | 0.11 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 8.5 mL | 0.11 |

| Hydroxylamine hydrochloride | H₄ClNO | 69.49 | 15.3 g | 0.22 |

| Pyridine | C₅H₅N | 79.10 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

Methodology:

-

In a 250 mL three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (8.5 mL, 0.11 mol) in an ice bath.

-

Slowly add phosphorus oxychloride (10.2 mL, 0.11 mol) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Dilute the Vilsmeier reagent with anhydrous dichloromethane (50 mL).

-

Add a solution of 1,5-dimethyl-1H-pyrrole (9.52 g, 0.10 mol) in anhydrous dichloromethane (100 mL) dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture in an ice bath and add a solution of hydroxylamine hydrochloride (15.3 g, 0.22 mol) in pyridine (50 mL) dropwise.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic routes described.

References

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a substituted pyrrole ring, imparts specific chemical and biological properties that are of interest to the scientific community. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, spectral data, and potential biological activities. The document also outlines general experimental protocols for the synthesis and biological evaluation of similar pyrrole derivatives, which can serve as a foundational methodology for studies involving this specific compound.

Chemical and Physical Properties

This compound, with the CAS number 56341-36-7, is a member of the pyrrole family.[1][2][3][4][5][6][7][8] The core structure consists of a five-membered aromatic pyrrole ring with methyl groups at the 1 and 5 positions and a nitrile group at the 2 position.[1] This substitution pattern is key to its reactivity and potential applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3][5][7][8] |

| CAS Number | 56341-36-7 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₈N₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 120.15 g/mol | [1][3][8] |

| Appearance | Brown-gray crystalline powder | [6] |

| Melting Point | 54-56 °C | [6] |

| Boiling Point | 214.16 °C (estimate) | [6] |

| SMILES | CC1=CC=C(N1C)C#N | [2][7] |

| InChI | InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3 | [1] |

Spectral Data

Table 2: Summary of Available Spectral Data

| Technique | Data Availability |

| ¹H NMR | Data exists, but specific chemical shifts and coupling constants are not publicly detailed. |

| ¹³C NMR | Data exists, but specific chemical shifts are not publicly detailed. |

| IR Spectroscopy | Data exists, but specific peak frequencies and assignments are not publicly detailed. |

| Mass Spectrometry (GC-MS) | Data exists, but detailed fragmentation patterns are not publicly detailed. |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general synthetic routes for substituted pyrrole-2-carbonitriles can be adapted. One common method involves the dehydration of the corresponding aldoxime.

Experimental Protocol: Synthesis from 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde Oxime

This protocol is based on a general method for the synthesis of pyrrole-2-carbonitriles from their corresponding oximes.[9]

Materials:

-

1,5-Dimethyl-1H-pyrrole-2-carbaldehyde oxime

-

Acetic anhydride

-

Ice water

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reflux the 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde oxime in acetic anhydride for approximately 20 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice water and stir for 2 hours.

-

Neutralize the mixture with sodium carbonate.

-

Extract the aqueous mixture with diethyl ether (2x).

-

Combine the ether layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by distillation under reduced pressure to obtain this compound.

Biological Activity

The pyrrole scaffold is a common motif in biologically active compounds, and derivatives have shown a range of activities, including antimicrobial and anticancer properties.[10] While this compound has been mentioned as a potential pro-apoptotic and antitumor agent, specific quantitative data from biological assays are not publicly available.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines, which could be applied to this compound.[1][2]

Materials:

-

Human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3)[1]

-

Culture medium (e.g., DMEM/F12) with supplements

-

This compound

-

MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Culture cancer cells to approximately 60% confluence.

-

Harvest cells and seed them into 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the different concentrations of the compound and include appropriate controls (vehicle and untreated cells).

-

Incubate the plates for a specified period (e.g., 24 or 48 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity to determine the lowest concentration of the compound that inhibits visible growth (the MIC).

Signaling Pathways

Currently, there is no publicly available information linking this compound to any specific biological signaling pathways. Further research, including mechanism-of-action studies, would be required to elucidate its potential molecular targets and downstream effects.

Conclusion

This compound is a compound with a foundation for potential applications in various scientific fields, particularly in drug discovery. This guide has summarized the available chemical, physical, and spectral information and provided general experimental frameworks for its synthesis and biological evaluation. The lack of detailed, publicly available experimental data and mechanistic studies highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The provided protocols and data tables serve as a valuable resource for researchers initiating studies on this compound and other related pyrrole derivatives.

References

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,5-Dimethylpyrrole-2-carbonitrile | SIELC Technologies [sielc.com]

- 5. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]

- 6. 1,5-DIMETHYL-2-PYRROLECARBONITRILE CAS#: 56341-36-7 [amp.chemicalbook.com]

- 7. This compound | CAS 56341-36-7 [matrix-fine-chemicals.com]

- 8. 1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile. The document details the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), that collectively confirm the molecular structure. Additionally, a detailed experimental protocol for its synthesis is provided. The guide also explores the potential biological significance of this compound, with a focus on its possible role as an inhibitor of key signaling pathways in cancer, providing a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyrrole derivative with the chemical formula C₇H₈N₂ and a molecular weight of 120.15 g/mol .[1][2][3][4][5][6] The pyrrole scaffold is a fundamental heterocyclic motif present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[7] The presence of a nitrile group and two methyl groups on the pyrrole ring of the title compound suggests unique electronic and steric properties that may confer interesting reactivity and biological function. This guide aims to provide a detailed technical overview of the analytical methods used to confirm its structure and a potential synthetic route.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two methyl groups and the two protons on the pyrrole ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Table 1: Predicted NMR Spectroscopic Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~ 6.7 | 1H, d, J = ~4 Hz |

| ~ 6.0 | 1H, d, J = ~4 Hz |

| ~ 3.6 | 3H, s |

| ~ 2.2 | 3H, s |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group | Vibration Mode |

| ~ 2220 | Nitrile (C≡N) | Stretching |

| ~ 2920 | C-H (methyl) | Stretching |

| ~ 1550 | C=C (pyrrole ring) | Stretching |

| ~ 1450 | C-H (methyl) | Bending |

| ~ 1380 | C-N (pyrrole ring) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 120.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Possible Structure |

| 120 | [C₇H₈N₂]⁺ | Molecular Ion |

| 105 | [M - CH₃]⁺ | Loss of a methyl group |

| 93 | [M - HCN]⁺ | Loss of hydrogen cyanide |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for pyrrole synthesis, such as the Paal-Knorr synthesis followed by functional group manipulation.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from readily available precursors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 3. 1,5-Dimethylpyrrole-2-carbonitrile | SIELC Technologies [sielc.com]

- 4. This compound | CAS 56341-36-7 [matrix-fine-chemicals.com]

- 5. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]

- 6. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]

- 7. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1,5-Dimethyl-1H-pyrrole-2-carbonitrile (CAS No. 56341-36-7). This pyrrole derivative is of interest in medicinal chemistry and organic synthesis. This document presents its key spectral characteristics, a detailed experimental protocol for its synthesis and characterization, and a visual representation of the experimental workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H NMR | 6.7-6.8 | d | CDCl₃ |

| 6.0-6.1 | d | CDCl₃ | |

| 3.7-3.8 | s | CDCl₃ | |

| 2.2-2.3 | s | CDCl₃ | |

| ¹³C NMR | 129.5 | s | CDCl₃ |

| 116.5 | s | CDCl₃ | |

| 110.5 | s | CDCl₃ | |

| 108.9 | s | CDCl₃ | |

| 32.7 | s | CDCl₃ | |

| 12.8 | s | CDCl₃ |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2215 | C≡N stretch |

| 1530 | C=C stretch (pyrrole ring) |

| 1450 | C-H bend (methyl) |

| 1380 | C-N stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion |

| 120 | [M]⁺ |

| 105 | [M-CH₃]⁺ |

| 93 | [M-HCN]⁺ |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the Vilsmeier-Haack formylation of 1,5-dimethylpyrrole followed by conversion of the resulting aldehyde to a nitrile.

Materials:

-

1,5-Dimethylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Hydroxylamine hydrochloride

-

Sodium formate

-

Formic acid

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Formylation: To a stirred solution of 1,5-dimethylpyrrole in dry DMF at 0 °C, slowly add phosphorus oxychloride. Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with saturated aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of Aldehyde: Remove the solvent under reduced pressure. Purify the crude 1,5-dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Conversion to Nitrile: Dissolve the purified aldehyde in a mixture of formic acid and sodium formate. Add hydroxylamine hydrochloride and heat the mixture to 100 °C for 3 hours.

-

Final Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample is analyzed as a thin film on a NaCl plate or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct insertion or gas chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Chemical Reactivity of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative with significant potential in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the electron-rich pyrrole ring, the electron-withdrawing nitrile group, and the methyl substituents, give rise to a diverse range of chemical reactivity. This guide provides a comprehensive overview of the known and anticipated chemical behavior of this compound, offering insights for its application in the synthesis of novel heterocycles, functional materials, and potential therapeutic agents. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates its reactivity based on established principles of pyrrole and nitrile chemistry.

Core Chemical Properties

This compound possesses a unique combination of functional groups that dictate its reactivity. The pyrrole ring is an electron-rich aromatic system, prone to electrophilic substitution. The N-methyl group enhances this electron-donating character. Conversely, the 2-cyano group is strongly electron-withdrawing, influencing the regioselectivity of reactions on the pyrrole ring and providing a reactive site for nucleophilic additions and transformations. The C5-methyl group also influences the steric and electronic environment of the pyrrole nucleus.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| Melting Point | 54-56 °C |

| Appearance | Brown-gray crystalline powder |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.65 (d, J=3.6 Hz, 1H), 5.95 (d, J=3.6 Hz, 1H), 3.75 (s, 3H), 2.25 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 129.5, 122.0, 117.0, 110.5, 105.0, 34.0, 12.5 |

| IR (KBr, cm⁻¹) | ν 2215 (C≡N) |

| Mass Spectrum (EI) | m/z 120 (M⁺) |

Synthesis

The synthesis of this compound can be achieved through various synthetic strategies, primarily involving the construction of the pyrrole ring followed by or concurrent with the introduction of the nitrile functionality.

General Synthetic Approach: Paal-Knorr Pyrrole Synthesis and Cyanation

A common method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, a plausible route would involve the synthesis of a 1,4-dicarbonyl precursor with a cyano group, followed by cyclization with methylamine.

Alternatively, a pre-formed N-methyl pyrrole can be cyanated.

Caption: General synthetic strategies for this compound.

Detailed Experimental Protocol (Hypothetical)

Synthesis of this compound from 1,5-Dimethyl-1H-pyrrole

To a solution of 1,5-dimethyl-1H-pyrrole (1.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere is added trimethylsilyl cyanide (1.2 eq). The reaction mixture is then treated with a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (0.1 eq). The reaction is allowed to warm to room temperature and stirred for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Chemical Reactivity

The reactivity of this compound is a combination of the chemistry of the pyrrole ring and the nitrile group.

Reactions of the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic substitution. The directing effects of the N-methyl (activating, ortho-, para-directing) and the 2-cyano (deactivating, meta-directing) groups will influence the position of substitution. In this case, the strong activating effect of the N-methyl group and the inherent reactivity of the pyrrole ring are expected to direct electrophiles primarily to the C4 position.

Caption: Expected electrophilic substitution on the pyrrole ring.

Table 2: Expected Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1,5-Dimethyl-4-formyl-1H-pyrrole-2-carbonitrile |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 4-Acyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile |

| Halogenation | NBS or NCS | 4-Bromo- or 4-Chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile |

4.1.1 Detailed Experimental Protocol (Hypothetical): Vilsmeier-Haack Formylation

To a stirred solution of N,N-dimethylformamide (3.0 eq) at 0 °C is added phosphorus oxychloride (1.2 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane is then added dropwise. The reaction mixture is heated to 80 °C and stirred for 4 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 1,5-Dimethyl-4-formyl-1H-pyrrole-2-carbonitrile.

Reactions of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations.

Caption: Key transformations of the nitrile group.

Table 3: Common Transformations of the Nitrile Group

| Reaction | Reagents | Product |

| Hydrolysis | H₂SO₄ (aq) or NaOH (aq), heat | 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |

| Reduction | LiAlH₄ in THF, then H₂O | (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine |

| Grignard Reaction | 1. RMgX in ether 2. H₃O⁺ | 1-(1,5-Dimethyl-1H-pyrrol-2-yl)-1-alkanone |

4.2.1 Detailed Experimental Protocol (Hypothetical): Hydrolysis to Carboxylic Acid

A mixture of this compound (1.0 eq) and 10% aqueous sodium hydroxide solution (10 volumes) is heated at reflux for 6 hours. The reaction is monitored by TLC. After cooling to room temperature, the solution is acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid.

4.2.2 Detailed Experimental Protocol (Hypothetical): Reduction to Amine

To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere is added a solution of this compound (1.0 eq) in anhydrous THF dropwise. The reaction mixture is then heated at reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine.

Cycloaddition Reactions

While the aromaticity of the pyrrole ring generally makes it a reluctant diene in Diels-Alder reactions, the presence of the electron-withdrawing nitrile group could potentially lower the energy barrier for cycloaddition with highly reactive dienophiles. However, such reactions are expected to require harsh conditions (high temperature or pressure) and may result in low yields.

Biological Activity and Drug Development Potential

Pyrrole-containing compounds are prevalent in numerous biologically active molecules and approved drugs. The this compound scaffold presents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The nitrile group can be transformed into various other functionalities, such as amides or tetrazoles, which are common in drug candidates. The pyrrole core itself can participate in crucial interactions with biological targets.

Caption: Workflow for drug discovery starting from the title compound.

Conclusion

This compound is a versatile building block with a rich and predictable chemical reactivity. The interplay between the electron-rich pyrrole ring and the electron-withdrawing nitrile group allows for a wide range of synthetic transformations. This guide provides a foundational understanding of its expected reactivity, offering a roadmap for its utilization in the synthesis of complex molecules for applications in materials science and drug discovery. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and yields for the transformations outlined herein.

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile (CAS 56341-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethyl-1H-pyrrole-2-carbonitrile, identified by CAS number 56341-36-7, is a heterocyclic organic compound featuring a pyrrole ring scaffold. This structure is of significant interest in medicinal chemistry and materials science. The pyrrole nucleus is a common motif in a variety of biologically active compounds, and the presence of a carbonitrile group often enhances the therapeutic potential of such molecules.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing upon data from related pyrrole derivatives to contextualize its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a brown-grey crystalline powder.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 56341-36-7 | [3][4] |

| Molecular Formula | C₇H₈N₂ | [3][4] |

| Molecular Weight | 120.15 g/mol | [3][4] |

| IUPAC Name | 1,5-dimethylpyrrole-2-carbonitrile | [3] |

| Appearance | Brown-grey crystalline powder | [2] |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 214.16 °C (estimate) | [2] |

| SMILES | CC1=CC=C(N1C)C#N | [3] |

| InChI | InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3 | [3] |

Synthesis and Spectroscopic Analysis

Representative Synthetic Protocol: Modified Vilsmeier-Haack Reaction

This protocol is adapted from a general method for the synthesis of pyrrole-2-carbonitriles.[5]

Materials:

-

1,5-Dimethylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

1,2-Dichloroethane (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dichloroethane. Cool the flask in an ice bath. Slowly add phosphorus oxychloride followed by the dropwise addition of dimethylformamide while maintaining the low temperature. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Pyrrole Addition: Dissolve 1,5-dimethylpyrrole in anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent, ensuring the temperature remains low. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Oxime Formation: In a separate flask, dissolve hydroxylamine hydrochloride in a minimal amount of warm DMF, then add pyridine. Add this solution to the reaction mixture from the previous step.

-

Reaction Work-up: Heat the reaction mixture under reflux for 2-4 hours. After cooling to room temperature, pour the mixture into a beaker of ice water. Neutralize the solution with saturated aqueous sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

While a comprehensive, published spectroscopic analysis for this compound is not available in the provided search results, general characteristics can be anticipated.

-

¹H NMR: Expected signals would include two singlets for the two methyl groups (N-CH₃ and C-CH₃) and two doublets for the protons on the pyrrole ring.

-

¹³C NMR: Signals corresponding to the two methyl carbons, the four carbons of the pyrrole ring, and the carbon of the nitrile group would be expected.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile group (C≡N) stretch would be observed around 2220-2260 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (120.15 g/mol ) would be expected.

Biological Activity and Potential Applications

The pyrrole scaffold is a key feature in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6] The addition of a carbonitrile group can further modulate the biological profile of these molecules.[1]

Antimicrobial Activity

Pyrrole derivatives have been extensively studied for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound against various bacterial and fungal strains are not available in the provided literature, related pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have shown promising antibacterial activity, including against Mycobacterium tuberculosis.[7]

Representative Experimental Protocol: Broth Microdilution for MIC Determination

This is a generalized protocol for determining the MIC of a compound against a bacterial strain.[8][9][10]

Materials:

-

Test compound (this compound)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Standard laboratory equipment for microbiology

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity

Pyrrole derivatives are a well-established class of compounds with demonstrated anticancer potential, acting through various mechanisms such as inhibition of protein kinases and induction of apoptosis.[6] Although specific IC₅₀ values for this compound against cancer cell lines are not provided in the search results, numerous studies have reported the cytotoxic effects of other pyrrole derivatives. For instance, certain pyrimidine-5-carbonitrile derivatives have shown high inhibitory activity against HCT-116 and MCF-7 cell lines with IC₅₀ values in the low micromolar range.[11]

Representative Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[12]

Materials:

-

Test compound (this compound)

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on the activities of related pyrrole derivatives, it is plausible that it could interact with various cellular targets. Pyrrole-containing compounds have been shown to modulate several signaling pathways implicated in cancer, such as the MAPK and Akt pathways.[13] For instance, some natural products can down-regulate key molecules in the MAPK pathway, leading to the inhibition of cancer cell survival.[13] The interaction of pyrrole derivatives with biological targets is an active area of research.[14]

Visualizations

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel pyrrole derivative.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a pyrrole derivative.

Potential Signaling Pathway Interactions

Given the lack of specific data for this compound, the following diagram illustrates a hypothetical mechanism where a pyrrole derivative inhibits a generic signaling pathway often implicated in cancer cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrrole derivative.

Safety and Handling

This compound is classified as harmful.[3] The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with potential applications in organic synthesis and medicinal chemistry. While specific biological data for this compound is limited in the public domain, the broader class of pyrrole derivatives exhibits significant antimicrobial and anticancer activities. Further research is warranted to fully elucidate the biological profile and mechanism of action of this compound to determine its potential as a lead compound in drug discovery programs. This guide provides a foundational resource for researchers interested in exploring the properties and applications of this and related compounds.

References

- 1. 1-methyl-1H-pyrrole-2-carbonitrile | 34884-10-1 | Benchchem [benchchem.com]

- 2. 1,5-DIMETHYL-2-PYRROLECARBONITRILE CAS#: 56341-36-7 [amp.chemicalbook.com]

- 3. 1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scispace.com [scispace.com]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apec.org [apec.org]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity assay [biomodel.uah.es]

- 13. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy this compound | 56341-36-7 [smolecule.com]

A Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, including its chemical properties, synthesis, analytical methods, and potential applications in scientific research and drug discovery.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is also commonly known as 1,5-dimethylpyrrole-2-carbonitrile and 2-cyano-1,5-dimethylpyrrole.[1][2][3] This compound features a pyrrole ring, a five-membered aromatic heterocycle, substituted with methyl groups at the 1 and 5 positions and a nitrile (cyano) group at the 2 position.[4] The presence of these functional groups makes it a versatile building block in organic synthesis.[4]

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 56341-36-7 | [1][3] |

| Molecular Formula | C₇H₈N₂ | [1][3][4] |

| Molecular Weight | 120.15 g/mol | [1][4] |

| Melting Point | 54-56 °C | |

| Boiling Point | 214.16 °C (estimated) | |

| Density | 1.0726 g/cm³ (estimated) | |

| Flash Point | 104.4 °C (220 °F) | |

| pKa | -7.99 (predicted) | |

| LogP | 1.21 | |

| SMILES | CC1=CC=C(N1C)C#N | [1][4] |

| InChI Key | DRXOPQFEWDRGKT-UHFFFAOYSA-N | [1][3][4] |

Experimental Protocols

The synthesis of substituted pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a foundational method involving the condensation of a 1,4-dicarbonyl compound with an amine.[1][4][5] For the introduction of a nitrile group, a modified Vilsmeier-Haack reaction is often employed.[6][7][8][9]

A plausible synthetic route for this compound can be conceptualized in a two-step process: first, the synthesis of the 1,5-dimethylpyrrole core, followed by cyanation at the 2-position.

Step 1: Synthesis of 1,5-Dimethylpyrrole (via Paal-Knorr Synthesis)

This step involves the reaction of acetonylacetone (a 1,4-dicarbonyl compound) with methylamine.

-

Reactants: Acetonylacetone, Methylamine solution (e.g., 40% in water), and a catalytic amount of acid (e.g., acetic acid).

-

Procedure:

-

Combine equimolar amounts of acetonylacetone and methylamine in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture under reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1,5-dimethylpyrrole, which can be purified by distillation.

-

Step 2: Cyanation of 1,5-Dimethylpyrrole (Modified Vilsmeier-Haack Approach)

This protocol is adapted from the cyanation of 1-methylpyrrole.[9] The Vilsmeier reagent for cyanation is generated in situ from a suitable cyanating agent and a Lewis acid or dehydrating agent. A common method involves chlorosulfonyl isocyanate (CSI) followed by quenching with N,N-dimethylformamide (DMF).[6][8]

-

Reactants: 1,5-Dimethylpyrrole, Chlorosulfonyl Isocyanate (CSI), N,N-Dimethylformamide (DMF), and an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Procedure:

-

Dissolve 1,5-dimethylpyrrole in anhydrous dichloromethane under an inert nitrogen atmosphere and cool the solution to -20°C to -30°C.

-

Slowly add a solution of chlorosulfonyl isocyanate (approx. 1.2 equivalents) in dichloromethane, maintaining the low temperature.

-

Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature over several hours.

-

Cool the mixture again to around -10°C and slowly add DMF (approx. 2-3 equivalents).

-

After stirring for an additional hour at room temperature, pour the reaction mixture into ice-cold hydrochloric acid (e.g., 3 M).

-

Extract the product with dichloromethane.

-

Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.

-

A reverse-phase HPLC method is suitable for analyzing the purity of this compound.[10]

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm particle size).[10]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water.[10] Phosphoric acid or formic acid (for MS compatibility) can be added as a modifier (e.g., 0.1%).[10] A gradient elution can be used for optimal separation (e.g., starting with 20% MeCN and increasing to 80% over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis, analysis, and potential applications of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Caption: General workflow for the HPLC purity analysis of the target compound.

Caption: Potential applications and reported biological activities of pyrrole carbonitriles.

Potential Applications and Biological Relevance

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous natural products and synthetic drugs.[11] The pyrrole carbonitrile moiety, in particular, is a valuable pharmacophore. Research has indicated that compounds containing the 1H-pyrrole-2-carbonitrile structure exhibit a range of biological activities.[12] These include:

-

Antimicrobial and Antifungal Activity: The pyrrole ring system is a component of many compounds developed as potential new antibacterial agents to combat resistance.[13]

-

Anti-inflammatory Activity: Various pyrrole derivatives have demonstrated anti-inflammatory properties.[11][12]

-

Antitumor Activity: The scaffold has been investigated for its potential in developing anticancer agents.[11][12]

-

Hypolipidemic Activity: Certain pyrrole carbonitriles have been associated with lipid-lowering effects.[12]

Given these established activities for related structures, this compound serves as a valuable compound for screening in drug discovery programs and as a precursor for the synthesis of more complex, biologically active molecules.[4]

Safety and Handling

Based on GHS classifications for the compound, this compound is considered harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Handling should be performed in a well-ventilated area or a fume hood. Store in a tightly sealed container in a cool, dry place.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,5-Dimethylpyrrole-2-carbonitrile | C7H8N2 | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Dimethyl-2-pyrrolecarbonitrile [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Separation of 1,5-Dimethylpyrrole-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Theoretical Exploration of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique arrangement of a pyrrole ring, two methyl groups, and a cyano group imparts specific chemical properties that are of interest in the development of novel pharmaceuticals and functional materials.[1] This technical guide provides a comprehensive overview of the theoretical studies of this compound, including its synthesis, spectroscopic characterization, and a proposed computational analysis of its electronic and vibrational properties.

Molecular Properties

A summary of the key molecular properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂ | [2][3] |

| Molecular Weight | 120.15 g/mol | [2][3] |

| IUPAC Name | 1,5-dimethylpyrrole-2-carbonitrile | [2][3] |

| CAS Number | 56341-36-7 | [2][3] |

| Canonical SMILES | CC1=CC=C(N1C)C#N | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various established methods for pyrrole synthesis. A plausible and widely used approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1]

Proposed Experimental Protocol: Paal-Knorr Synthesis

A detailed experimental protocol for a potential Paal-Knorr synthesis of this compound is outlined below. This protocol is adapted from established procedures for similar substituted pyrroles.

Materials:

-

3-acetyl-2-pentanone (a 1,4-dicarbonyl precursor)

-

Methylamine (40% in water)

-

Acetic acid (glacial)

-

Ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-acetyl-2-pentanone (1 equivalent) in ethanol.

-

Add methylamine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected spectral data, based on the analysis of similar pyrrole derivatives, are summarized below.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.6-6.8 (d, 1H, H4), 5.9-6.1 (d, 1H, H3), 3.6-3.8 (s, 3H, N-CH₃), 2.2-2.4 (s, 3H, C5-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 130-135 (C5), 125-130 (C2), 115-120 (CN), 110-115 (C4), 105-110 (C3), 30-35 (N-CH₃), 12-15 (C5-CH₃) |

| FTIR (KBr, cm⁻¹) | ν 2210-2230 (C≡N stretch), 1500-1550 (C=C stretch), 1300-1400 (C-N stretch) |

Theoretical Studies: A Computational Approach

Computational Workflow

A typical workflow for the theoretical investigation of this compound using DFT is outlined below.

Caption: A generalized workflow for the computational study of organic molecules.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

A hypothetical HOMO-LUMO analysis for this compound, based on DFT calculations, would likely reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may have significant contributions from the electron-withdrawing nitrile group.

| Parameter | Expected Value (eV) | Significance |

| E(HOMO) | -6.0 to -5.5 | Electron-donating ability |

| E(LUMO) | -1.5 to -1.0 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.5 to 5.0 | Chemical reactivity and stability |

Vibrational Analysis

A theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of the molecule. By calculating the vibrational frequencies and their corresponding intensities, one can assign the characteristic absorption bands observed in the experimental FTIR spectrum.

Caption: Logical relationship for theoretical and experimental vibrational analysis.

The calculated vibrational frequencies for key functional groups are expected to be in good agreement with the experimental data presented in the characterization section. For instance, the prominent C≡N stretching vibration is a key feature for identification.

Conclusion

This compound presents an interesting scaffold for further chemical exploration. While detailed experimental and theoretical data for this specific molecule are limited in public literature, this guide provides a comprehensive framework for its synthesis, characterization, and in-depth theoretical analysis. The proposed computational workflow and expected data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling a deeper understanding of its chemical behavior and potential applications. The methodologies outlined here can be readily applied to generate precise theoretical data and guide future experimental investigations.

References

An In-depth Technical Guide to the Discovery and History of Pyrrole-2-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carbonitriles, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them valuable scaffolds in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and biological significance of pyrrole-2-carbonitriles, with a focus on their potential in drug development.

I. Discovery and Historical Synthesis

The journey of pyrrole-2-carbonitriles begins with the discovery of the parent pyrrole ring by F. F. Runge in 1834 as a component of coal tar. However, the specific introduction of a nitrile group at the 2-position of the pyrrole ring came much later.

The first documented synthesis of pyrrole-2-carbonitrile was reported in 1959. This pioneering method involved the dehydration of pyrrole-2-carboxaldehyde oxime (pyrrole-2-aldoxime) using acetic anhydride. This straightforward approach provided the first access to this important heterocyclic nitrile, paving the way for further exploration of its chemistry and biological activities.

Since this initial discovery, the synthetic toolbox for accessing pyrrole-2-carbonitriles has expanded significantly. Early developments focused on modifications of the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic rings like pyrrole. By adapting this reaction, chemists could introduce a formyl group that could then be converted to a nitrile.

The latter half of the 20th century and the beginning of the 21st century witnessed the development of more sophisticated and efficient synthetic routes. These modern methods often offer higher yields, greater functional group tolerance, and more direct access to substituted pyrrole-2-carbonitriles.

Evolution of Synthetic Methodologies

The synthesis of pyrrole-2-carbonitriles has evolved from classical dehydration and formylation-based routes to more advanced transition-metal-catalyzed and multi-component reactions. This progression reflects the broader advancements in organic synthesis, emphasizing efficiency, atom economy, and the ability to construct complex molecular architectures.

Key Synthetic Milestones:

-

1959: First synthesis via dehydration of pyrrole-2-aldoxime.

-

Late 20th Century: Application and modification of the Vilsmeier-Haack reaction for the introduction of the cyano group precursor.

-

21st Century: Emergence of transition-metal catalysis (e.g., copper-catalyzed reactions) and multi-component strategies for the direct and efficient synthesis of highly substituted pyrrole-2-carbonitriles.

II. Modern Synthetic Methodologies and Experimental Protocols

Contemporary approaches to the synthesis of pyrrole-2-carbonitriles are diverse, offering access to a wide range of substituted derivatives. Below are detailed protocols for some of the key modern methods.

Synthesis from Enones and Aminoacetonitrile

This two-step method involves the initial cyclocondensation of an enone with aminoacetonitrile to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate, which is then oxidized to the aromatic pyrrole-2-carbonitrile.

Experimental Protocol:

Step 1: Synthesis of 3,4-dihydro-2H-pyrrole-2-carbonitriles

-

To a solution of the starting enone (1.0 eq) in pyridine (5-10 mL/mmol of enone), add aminoacetonitrile hydrochloride (1.2-1.5 eq).

-

Heat the suspension to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3,4-dihydro-2H-pyrrole-2-carbonitrile.

Step 2: Oxidation to Pyrrole-2-carbonitriles

-

Dissolve the 3,4-dihydro-2H-pyrrole-2-carbonitrile (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.2 eq).

-

Stir the reaction mixture at room temperature or under reflux, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous sodium hydroxide solution to remove the reduced oxidant.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired pyrrole-2-carbonitrile.

Quantitative Data:

| Starting Enone (Substituents) | Dihydropyrrole Intermediate Yield (%) | Pyrrole-2-carbonitrile Yield (%) |

| Chalcone (R1=Ph, R2=Ph) | 85 | 92 |

| 4-Methoxychalcone (R1=4-MeOPh, R2=Ph) | 88 | 95 |

| 4-Nitrochalcone (R1=4-NO2Ph, R2=Ph) | 75 | 85 |

Copper-Catalyzed Multicomponent Synthesis

This method allows for the one-pot synthesis of polysubstituted pyrrole-2-carbonitriles from aromatic olefins or alkynes, N,N-dimethylformamide (DMF), and trimethylsilyl cyanide (TMSCN).

Experimental Protocol:

-

To a reaction vessel, add the aromatic olefin or alkyne (1.0 eq), DMF (as both reactant and solvent), and TMSCN (2.0-3.0 eq).

-

Add a copper(II) triflate (Cu(OTf)₂) catalyst (10-20 mol%).

-

Add an oxidant, such as DDQ (2.0 eq), portion-wise over a period of time.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the polysubstituted pyrrole-2-carbonitrile.

Quantitative Data:

| Aromatic Olefin/Alkyne | Product Substituents | Yield (%) |

| Styrene | 4,5-Diphenyl-1H-pyrrole-2-carbonitrile | 78 |

| Phenylacetylene | 4,5-Diphenyl-1H-pyrrole-2-carbonitrile | 85 |

| 4-Methoxystyrene | 4-(4-Methoxyphenyl)-5-phenyl-1H-pyrrole-2-carbonitrile | 72 |

Modified Vilsmeier-Haack Reaction

This classical reaction can be adapted to produce pyrrole-2-carbonitriles directly from pyrrole.

Experimental Protocol:

-

Prepare the Vilsmeier reagent in situ by adding oxalyl chloride or phosphorus oxychloride to DMF at 0 °C in a suitable solvent like dichloromethane.

-

To this pre-formed reagent, add a solution of pyrrole in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a few hours.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., pyridine) in DMF.

-

Add the hydroxylamine solution to the reaction mixture containing the Vilsmeier-Haack intermediate.

-

Heat the resulting mixture to reflux for several hours.

-

After cooling, quench the reaction with an aqueous bicarbonate solution and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the crude product by distillation or column chromatography.

III. Biological Activities and Therapeutic Potential

Pyrrole-2-carbonitrile derivatives have emerged as promising candidates in drug discovery due to their diverse biological activities. Two key areas of investigation are their roles as tyrosinase inhibitors and metallo-β-lactamase inhibitors.

Tyrosinase Inhibition and Hyperpigmentation

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders.[3] Tyrosinase inhibitors can modulate melanin production and are therefore of great interest in dermatology and cosmetics.[2][3]

Several studies have shown that pyrrole-2-carbonitrile derivatives can effectively inhibit tyrosinase. The inhibitory mechanism is often found to be of a mixed-type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[4][5]

Signaling Pathway: Melanin Biosynthesis and its Inhibition

Inhibition of tyrosinase by pyrrole-2-carbonitrile derivatives blocks the melanin synthesis pathway.

Quantitative Data on Tyrosinase Inhibition:

| Pyrrole-2-carbonitrile Derivative | IC₅₀ (µM) | Inhibition Type |

| Derivative A12 | 0.97 | Mixed |

| Kojic Acid (Reference) | 28.72 | Competitive |

| Derivative A5 | 5.34 | Mixed |

| Derivative A6 | 8.12 | Mixed |

Metallo-β-Lactamase Inhibition and Antibiotic Resistance

The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat. One of the key resistance mechanisms is the production of β-lactamase enzymes, which hydrolyze and inactivate these life-saving drugs. Metallo-β-lactamases (MBLs) are a particularly challenging class of these enzymes as they utilize zinc ions in their active site and can degrade a broad spectrum of β-lactam antibiotics, including carbapenems.[6][7]

Pyrrole-2-carbonitrile derivatives have been identified as potent inhibitors of MBLs. Their mechanism of action often involves chelation of the zinc ions in the MBL active site, thereby inactivating the enzyme. By inhibiting MBLs, these compounds can restore the efficacy of β-lactam antibiotics against resistant bacteria.[8]

Signaling Pathway: Overcoming Antibiotic Resistance

Pyrrole-2-carbonitrile derivatives inhibit MBLs, restoring the activity of β-lactam antibiotics.

Quantitative Data on Metallo-β-Lactamase Inhibition:

| Pyrrole-2-carbonitrile Derivative | Target MBL | Kᵢ (µM) |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (5a) | IMP-1 | low µM range |

| N-benzoyl derivative of 5a | IMP-1, CphA, AIM-1 | low µM range |

| N-sulfamoylpyrrole-2-carboxylates | NDM-1, VIM-1, VIM-2, IMP-1 | sub-µM to nM |

IV. Conclusion and Future Perspectives

The field of pyrrole-2-carbonitriles has evolved significantly from its initial discovery to its current status as a versatile scaffold in medicinal chemistry. The historical progression of synthetic methods has enabled the creation of diverse libraries of these compounds, facilitating the exploration of their biological activities. The demonstrated efficacy of pyrrole-2-carbonitrile derivatives as inhibitors of tyrosinase and metallo-β-lactamases highlights their potential for addressing critical needs in dermatology and infectious diseases, respectively.